Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.: 2387600-95-3
Cat. No.: VC11657295
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2387600-95-3 |
|---|---|
| Molecular Formula | C11H11BrN2O2 |
| Molecular Weight | 283.12 g/mol |
| IUPAC Name | ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-6-13-14-7(2)9(12)4-5-10(8)14/h4-6H,3H2,1-2H3 |
| Standard InChI Key | ULPFVBZGSBKPNE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2C=CC(=C(N2N=C1)C)Br |
| Canonical SMILES | CCOC(=O)C1=C2C=CC(=C(N2N=C1)C)Br |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular formula of ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate is C₁₂H₁₃BrN₂O₂, with a calculated molecular weight of 313.15 g/mol. Key structural features include:
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A pyrazolo[1,5-a]pyridine core, which provides a rigid, planar framework conducive to π-π stacking interactions in biological systems.
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A bromine atom at position 6, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
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A methyl group at position 7, which enhances lipophilicity and may influence metabolic stability.
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An ethyl ester at position 3, serving as a hydrolyzable prodrug moiety or a synthetic handle for further derivatization.
Comparative physicochemical properties with related compounds are summarized below:
The methyl group at position 7 increases LogP compared to unmethylated analogs, suggesting improved membrane permeability. The ester group’s hydrolytic liability may necessitate stability studies under physiological conditions.
Synthetic Pathways and Optimization
While no direct synthesis of ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate is documented, methodologies for analogous compounds provide a blueprint. The patent CN117143095A outlines a four-step synthesis for 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, involving:
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Boc Removal Reaction: tert-Butyl (methylsulfonyl)oxycarbamate reacts with trifluoroacetic acid to yield hydroxylamine-O-sulfonic acid.
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Cyclization: Reaction with 3-bromopyridine and ethyl propiolate under basic conditions forms the pyrazolo[1,5-a]pyridine core.
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Saponification: Hydrolysis of the ethyl ester to the carboxylic acid using sodium hydroxide.
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Acidification: Neutralization to isolate the final product.
For the target compound, introducing a methyl group at position 7 would likely require:
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Methyl-substituted starting materials: For example, 3-bromo-7-methylpyridine instead of 3-bromopyridine.
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Optimized cyclization conditions: Adjusting temperature (15–20°C ) and base selection to accommodate steric effects from the methyl group.
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Esterification: Direct esterification of the carboxylic acid intermediate with ethanol, though this step is omitted in the patent’s protocol .
Key challenges include regioselective bromination and avoiding demethylation during acidic or basic steps. Scaling up would necessitate column-free purification, as emphasized in .
Research Gaps and Future Directions
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Synthetic Studies: Developing a scalable, column-free synthesis for the target compound, leveraging insights from .
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Biological Screening: Prioritizing assays for kinase inhibition, cytotoxicity, and metabolic stability.
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Structure-Activity Relationships (SAR): Systematically varying substituents at positions 6 and 7 to optimize potency and selectivity.
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